molecular formula C14H20N2O B8168249 2-(4-Phenylcyclohexyl)acetohydrazide

2-(4-Phenylcyclohexyl)acetohydrazide

Cat. No.: B8168249
M. Wt: 232.32 g/mol
InChI Key: XPBWNSMWQJCWMU-UHFFFAOYSA-N
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Description

2-(4-Phenylcyclohexyl)acetohydrazide is a chemical compound that belongs to the class of acyl hydrazides. These compounds are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a phenyl group attached to a cyclohexyl ring, which is further connected to an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(4-Phenylcyclohexyl)acetohydrazide typically involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final acetohydrazide product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial production methods for acyl hydrazides, including this compound, may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods can include the use of metal-based catalysts such as rhodium or copper, as well as non-metal-based approaches like aerobic or photoorganocatalytic processes .

Chemical Reactions Analysis

2-(4-Phenylcyclohexyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding acyl azides or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives or amines.

    Substitution: Substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted hydrazides or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield acyl azides, while reduction with sodium borohydride can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Phenylcyclohexyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, hydrazide derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or irreversible binding to the enzyme .

In the case of biological activities, the compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(4-Phenylcyclohexyl)acetohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and phenoxyacetohydrazides. These compounds share similar structural features but differ in their specific substituents and functional groups.

The uniqueness of this compound lies in its specific phenylcyclohexyl structure, which can influence its reactivity and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and exhibit diverse biological activities. Understanding its preparation methods, chemical reactivity, and mechanism of action can provide valuable insights for its use in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-phenylcyclohexyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWNSMWQJCWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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